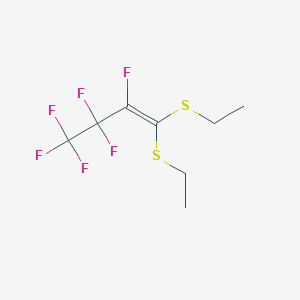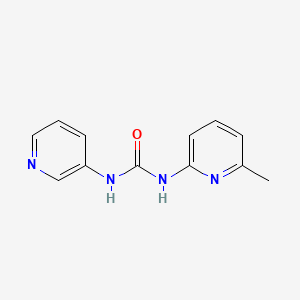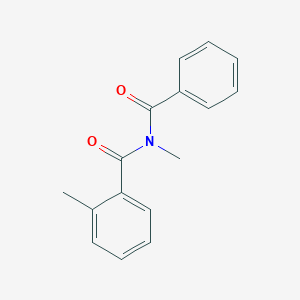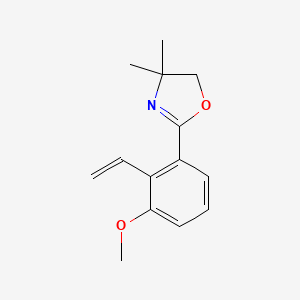![molecular formula C9H14O B15162616 (1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 188940-80-9](/img/structure/B15162616.png)
(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4S,5R,6R)-5,6-dimethylbicyclo[221]heptan-2-one is a bicyclic ketone compound characterized by its unique structural configuration This compound is notable for its rigid bicyclic framework, which imparts distinct chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction, a well-known cycloaddition reaction. This method involves the reaction of a diene with a dienophile under controlled conditions to form the bicyclic structure. The reaction is often carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Camphor: Another bicyclic ketone with a similar structure but different functional groups.
Norbornanone: A related compound with a similar bicyclic framework but lacking the methyl groups.
Uniqueness: (1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific stereochemistry and the presence of methyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of (1S,4S,5R,6R)-5,6-dimethylbicyclo[221]heptan-2-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
188940-80-9 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H14O/c1-5-6(2)8-3-7(5)4-9(8)10/h5-8H,3-4H2,1-2H3/t5-,6+,7-,8-/m0/s1 |
InChIキー |
AGCCOKROZDYAMR-YWIQKCBGSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@@H]2C[C@H]1CC2=O)C |
正規SMILES |
CC1C(C2CC1CC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)

![7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B15162558.png)

![Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B15162568.png)






![2,2'-[Disulfanediyldi(2,1-phenylene)]dipyridine](/img/structure/B15162612.png)
